molecular formula C14H12FN5 B6443433 N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549002-79-9

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6443433
CAS No.: 2549002-79-9
M. Wt: 269.28 g/mol
InChI Key: SIUQXKIKSBHDAC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, an imidazole ring, and a pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via cyclization reactions involving suitable precursors such as glyoxal and ammonia.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine core, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under controlled conditions.

Major Products:

    Oxidation Products: N-oxides and hydroxylated derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Functionalized fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    N-(4-bromophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: Contains a bromine atom, potentially leading to different pharmacokinetic properties.

    N-(4-methylphenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine: The presence of a methyl group instead of fluorine can affect its chemical behavior and interactions.

Uniqueness: The presence of the fluorophenyl group in N-(4-fluorophenyl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine imparts unique electronic properties, influencing its reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQXKIKSBHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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